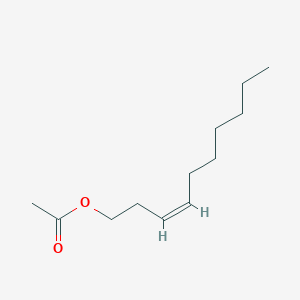

3-Decen-1-ol, acetate, (3Z)-

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(Z)-dec-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSSAOQHKOCKIC-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015320 | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81634-99-3 | |

| Record name | (Z)-3-Decenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81634-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081634993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-decenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Identification of the Male-Produced Sex Pheromone in Leucoptera sinuella

An In-Depth Methodological Whitepaper for Chemical Ecologists and Pest Management Professionals

Executive Summary

Leucoptera sinuella, the poplar leaf miner, represents a significant and invasive threat to poplar plantations, impacting the wood-producing industry and complicating fruit exports due to pupation in nearby orchards.[1][2][3] Effective and environmentally sound pest management strategies are predicated on a deep understanding of the insect's chemical ecology. This guide provides a comprehensive, in-depth technical walkthrough of the experimental framework used to identify the male-produced sex pheromone of L. sinuella. While initial interest may extend to various acetate compounds, rigorous scientific investigation has identified (Z)-3-decenyl hexanoate as the major, novel pheromone component involved in short-range courtship, alongside the minor component (Z)-3-decen-1-ol.[1][2][4][5] This document details the integrated workflow, from insect rearing and gland extraction to advanced analytical techniques and synthetic confirmation, offering researchers and drug development professionals a robust blueprint for pheromone discovery.

Part 1: Foundational Principles & Experimental Rationale

The Target Organism: Leucoptera sinuella

Leucoptera sinuella is a leaf-mining moth of the Lyonetiidae family, native to the Palearctic region but recently introduced to Chile, where it has become a pest of economic significance.[3][6] The larvae feed exclusively on the leaves of poplar and willow trees, and the subsequent pupation in adjacent fruit orchards leads to export rejections.[1][6] Developing pheromone-based tools for monitoring and managing this pest is a critical step towards a sustainable Integrated Pest Management (IPM) program.[6][7]

The Causality Behind Pheromone Identification

Identifying an insect's sex pheromone is not merely an act of chemical characterization; it is the decoding of a specific language used for mating. The process is a self-validating loop: a compound is hypothesized from natural extracts, its biological activity is confirmed using the insect's own sensory system (the antenna), its structure is elucidated, and a synthetic version is created to replicate the natural biological effect. This ensures that the identified molecule is not just a coincidental metabolite but the authentic semiochemical signal. In Lepidoptera, males often possess specialized glands, such as hairpencils (HP), which disseminate pheromones to elicit specific behaviors from females during courtship.[1][5] Therefore, targeting these specific structures is a logical and efficient starting point for extraction.

Part 2: A Step-by-Step Methodological Framework

The identification of (Z)-3-decenyl hexanoate from L. sinuella male hairpencils is a multi-stage process that systematically narrows a complex biological extract down to a single, behaviorally active compound.

Workflow Overview

The entire process follows a logical progression from biological sample collection to definitive chemical identification and validation.

Caption: Overall workflow for pheromone identification in L. sinuella.

Protocol 1: Pheromone Gland Extraction

Rationale: The goal is to isolate the volatile semiochemicals from the specific anatomical structure responsible for their production and release, the male hairpencil (HP) glands, while minimizing contamination from other tissues.

Step-by-Step Methodology:

-

Animal Preparation: Use 1- to 3-day-old virgin male L. sinuella moths. This age is typically associated with peak pheromone production and sexual activity.

-

Gland Excision: Under a stereomicroscope, carefully excise the hairpencils from the hind tibiae of individual males using micro-scissors.

-

Solvent Extraction: Immediately place the excised glands (e.g., a batch of 10-20 HP glands) into a vial containing a small volume (e.g., 50 µL) of high-purity hexane. Hexane is chosen for its volatility and its excellent ability to dissolve nonpolar compounds like long-chain esters.

-

Extraction Period: Allow the glands to soak for 30-60 minutes at room temperature.

-

Sample Concentration: Carefully remove the glandular tissue from the solvent. If necessary, the extract can be concentrated under a gentle stream of nitrogen to the desired volume (e.g., 10 µL) for analysis.

Protocol 2: Analytical Screening and Identification

Rationale: This phase uses a powerful combination of techniques. Gas Chromatography-Electroantennographic Detection (GC-EAD) acts as a biosensor to find which compounds in the complex extract are actually detected by the insect's antenna.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) then provides the detailed molecular fingerprint needed to identify the structure of these "EAD-active" compounds.[10]

Caption: Conceptual diagram of a coupled GC-EAD and GC-MS system.

Step-by-Step Methodology:

-

GC-EAD Analysis:

-

Inject 1-2 µL of the hairpencil extract into a gas chromatograph equipped with a nonpolar column (e.g., HP-5MS).

-

The column effluent is split, with one half directed to the standard Flame Ionization Detector (FID) and the other half directed over an excised female L. sinuella antenna mounted between two electrodes.[8][10]

-

Simultaneously record the FID signal (showing all separated chemical compounds) and the electroantennogram signal (showing voltage changes from the antenna). A peak in the EAD trace that consistently aligns with an FID peak indicates a biologically active compound.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the same extract into a GC-MS system using identical column and temperature parameters as the GC-EAD. This ensures that retention times are comparable.

-

Obtain the mass spectrum of the peak that corresponded to the EAD response. For (Z)-3-decenyl hexanoate, the mass spectrum (70 eV) will show characteristic fragmentation patterns that can be used for preliminary identification.[2]

-

-

Microderivatization for Double Bond Location:

-

To definitively locate the position of the double bond in the 10-carbon chain, the extract is treated with dimethyl disulfide (DMDS).

-

This reagent adds across the double bond. When the derivatized product is analyzed by GC-MS, it fragments in a predictable way, revealing the original position of the double bond.[2]

-

Part 3: Synthesis and Final Confirmation

Rationale: The ultimate proof of structure is to synthesize the proposed compound and demonstrate that its chemical and biological properties are identical to the natural product.

Protocol 3: Synthesis of (Z)-3-Decenyl Hexanoate

The synthesis of the candidate pheromone provides an unambiguous reference standard. A common route involves the stereoselective reduction of an alkyne to form the (Z)-alkene, followed by esterification.[11][12][13]

Step-by-Step Methodology (Illustrative):

-

Alkyne Formation: Couple a suitable terminal alkyne with an alkyl halide via a nucleophilic substitution reaction to create the carbon skeleton of 3-decyn-1-ol.

-

Stereoselective Reduction: Reduce the internal alkyne to a (Z)-alkene using a catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas. This step is crucial for establishing the correct geometry.

-

Esterification: React the resulting (Z)-3-decen-1-ol with hexanoyl chloride in the presence of a base (e.g., pyridine) to form the final ester, (Z)-3-decenyl hexanoate.

-

Purification: Purify the final product using column chromatography.

Protocol 4: Comparative Analysis

-

GC-MS Co-injection: Mix a small amount of the natural hairpencil extract with the synthetic (Z)-3-decenyl hexanoate standard and inject the mixture into the GC-MS. A single, sharp, symmetrical peak confirms that the retention times of the natural and synthetic compounds are identical on the given column.

-

Mass Spectra Comparison: Directly compare the mass spectrum of the synthetic standard with the spectrum obtained from the natural extract. The fragmentation patterns must be identical for positive confirmation.[6]

-

Behavioral Bioassays: While electrophysiology confirms sensory detection, a behavioral assay confirms function. In a laboratory setting, demonstrate that exposing a female L. sinuella to the synthetic compound elicits the same courtship acceptance behaviors as the natural male extract. Studies have shown that males with ablated hairpencils have reduced mating success, which can be restored by applying synthetic (Z)-3-decenyl hexanoate.[1][2][5]

Part 4: Data Synthesis and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

| Compound | Retention Index (RI) | Key Mass Spectral Ions (m/z) | EAD Activity |

| Natural Compound from HP Extract | Matched to Standard | 68, 82, 96, 110, 138 | Active |

| Synthetic (Z)-3-Decenyl Hexanoate | Matched to Natural | 68, 82, 96, 110, 138 | Confirmed |

Note: Retention Index and Mass Spectral Ion data are illustrative and should be determined experimentally.

Part 5: Conclusion and Future Directions

The methodical application of solvent extraction, GC-EAD, GC-MS, and synthetic chemistry has unequivocally identified (Z)-3-decenyl hexanoate as the major male-produced sex pheromone component in Leucoptera sinuella.[2][14] This compound, novel to insect chemical communication, acts as a short-range courtship signal.[1]

This discovery is the foundational step for developing powerful, species-specific pest management tools. The synthetic pheromone can now be incorporated into lures for monitoring traps, allowing for precise tracking of pest populations and better-timed interventions.[15] This targeted approach minimizes broad-spectrum insecticide use, aligning with modern IPM principles that emphasize sustainability and reduced environmental impact.[16][17]

References

-

Title: Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior Source: Lund University Research Portal URL: [Link]

-

Title: Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior Source: MDPI URL: [Link]

-

Title: The Electroantennographic Detector — a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones Source: ResearchGate URL: [Link]

-

Title: Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior Source: FAO AGRIS URL: [Link]

-

Title: 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae) | Request PDF Source: ResearchGate URL: [Link]

-

Title: 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae) Source: PubMed URL: [Link]

-

Title: Gas chromatography–electroantennographic detection analysis of pheromone gland extract from Neogurelca himachala sangaica on an HP-5MS column Source: ResearchGate URL: [Link]

-

Title: Efficacy of an improved method to screen semiochemicals of insect Source: PeerJ URL: [Link]

-

Title: (PDF) Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior Source: ResearchGate URL: [Link]

-

Title: Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects Source: bioRxiv URL: [Link]

-

Title: Efficacy of an improved method to screen semiochemicals of insect Source: PMC - NIH URL: [Link]

-

Title: Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior Source: PubMed URL: [Link]

-

Title: Semiochemical compound: (Z)-3-Decenyl acetate | C12H22O2 Source: The Pherobase URL: [Link]

-

Title: Resistance against Leucoptera sinuella (Lepidoptera: Lyonetiidae) among hybrid clones of Populus spp. in central Chile Source: PubMed URL: [Link]

-

Title: Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis of (Z)-3-decenyl hexanoate and a stereoisomeric mixture. Source: ResearchGate URL: [Link]

-

Title: Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis Source: PMC URL: [Link]

-

Title: Synthesis of (Z)-5-Decenol and (Z)-5-Decenyl Acetate, Components of the Sex Pheromones of a Variety of Lepidoptera Source: ResearchGate URL: [Link]

-

Title: H-184: Integrated Pest Management (IPM) Strategies for Insect Pests of Fruit Trees in New Mexico Source: New Mexico State University Publications URL: [Link]

-

Title: Synthesis Of Pheromon Grapholitha Molesta Busck Source: Natural Volatiles and Essential Oils URL: [Link]

-

Title: The Role of Symbiont-Targeted Strategies in the Management of Pentatomidae and Tephritidae Pests under an Integrated Vision Source: MDPI URL:

-

Title: Installation guides for different crops Source: Notion URL: [Link]

-

Title: Best Practices in Insecticide Application to Control Preharvest Salmonella Load Source: Elanco URL: [Link]

Sources

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.nmsu.edu [pubs.nmsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. peerj.com [peerj.com]

- 10. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior [agris.fao.org]

- 15. docs.scoutlabs.ag [docs.scoutlabs.ag]

- 16. The Role of Symbiont-Targeted Strategies in the Management of Pentatomidae and Tephritidae Pests under an Integrated Vision [mdpi.com]

- 17. Best Practices in Insecticide Application [farmanimal.elanco.com]

The Occurrence and Significance of (3Z)-3-Decen-1-ol, acetate in Insect Chemical Communication: A Technical Guide

This guide provides an in-depth technical exploration of (3Z)-3-Decen-1-ol, acetate, a significant semiochemical in the insect world. We will delve into its natural occurrence, biosynthetic origins, and the methodologies employed for its study, offering valuable insights for researchers, scientists, and professionals in drug development and pest management.

Introduction: The Chemical Language of Insects

Insects have evolved a sophisticated and highly specific chemical language to navigate their environment and interact with conspecifics. Semiochemicals, the carriers of this language, are pivotal in behaviors critical for survival and reproduction, such as mating, aggregation, and foraging[1]. Among the vast array of these signaling molecules, (3Z)-3-Decen-1-ol, acetate, emerges as a compound of interest, particularly within the order Lepidoptera.

(3Z)-3-Decen-1-ol, acetate (also known as (Z)-3-Decenyl acetate) is a carboxylic ester with the molecular formula C12H22O2[2][3][4]. Its specific stereochemistry, the (Z) configuration at the third carbon bond, is often crucial for its biological activity, a common theme in the world of insect pheromones where even minute structural changes can lead to a loss of function.

Natural Occurrence and Bioactivity

The documented presence of (3Z)-3-Decen-1-ol, acetate as a semiochemical is most prominently noted in the family Coleophoridae, the case-bearer moths.

Table 1: Documented Occurrence of (3Z)-3-Decen-1-ol, acetate in Insects

| Order | Family | Species | Role of Compound |

| Lepidoptera | Coleophoridae | Coleophora auricella | Attractant, Pheromone[5] |

| Lepidoptera | Coleophoridae | Coleophora serpylletorum | Attractant[5] |

In these species, (3Z)-3-Decen-1-ol, acetate functions as a key component of the pheromone blend, acting as an attractant to facilitate mate location[5]. The high specificity of this chemical signal ensures that only males of the same species are drawn to a calling female, a vital mechanism for reproductive isolation.

While documented cases are currently limited, the biosynthetic precursors and enzymatic machinery required for its production are widespread in insects, suggesting that (3Z)-3-Decen-1-ol, acetate may be a more common, yet undiscovered, component of other insect pheromone systems.

Proposed Biosynthesis of (3Z)-3-Decen-1-ol, acetate

The biosynthesis of fatty acid-derived pheromones in insects is a well-studied field. Although the specific pathway for (3Z)-3-Decen-1-ol, acetate is not fully elucidated in the literature for the species in which it has been identified, a probable pathway can be constructed based on known mechanisms for similar compounds[6].

The proposed pathway begins with a common C16 fatty acid, palmitoleic acid ((Z)-9-hexadecenoic acid), and proceeds through a series of chain-shortening steps via β-oxidation. Each cycle of β-oxidation removes a two-carbon acetyl-CoA unit. Three such cycles would convert palmitoleic acid into (Z)-3-decenoic acid. This acid is then reduced to the corresponding alcohol, (Z)-3-decen-1-ol, which has been identified as a minor pheromone component in some lepidopteran species[6]. The final step is the esterification of the alcohol with an acetyl group, likely catalyzed by an acetyl-CoA acetyltransferase, to yield (3Z)-3-Decen-1-ol, acetate.

Caption: Proposed biosynthetic pathway of (3Z)-3-Decen-1-ol, acetate.

Methodologies for Investigation

The study of insect pheromones requires a multi-faceted approach, combining techniques for the collection, identification, and behavioral analysis of these volatile compounds.

Collection of Volatiles

The initial and critical step is the collection of the semiochemicals from the insect. The choice of method depends on the specific research question and the biology of the insect.

Protocol 1: Pheromone Gland Extraction

This method is ideal for identifying the full blend of pheromone components stored in the gland.

-

Insect Preparation: Use virgin female moths during their calling period (typically determined by observation of their behavior).

-

Gland Dissection: Anesthetize the moth by chilling. Under a dissecting microscope, carefully dissect the pheromone gland, which is usually located at the tip of the abdomen.

-

Extraction: Immerse the dissected gland in a small volume (e.g., 50 µL) of high-purity hexane for 10-30 minutes.

-

Sample Preparation: Remove the gland tissue. The resulting hexane extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for analysis.

Protocol 2: Headspace Volatile Collection (Aeration)

This technique collects the volatiles released by the insect into the air, providing a profile of the emitted signal.

-

Chamber Setup: Place calling female moths in a clean glass chamber.

-

Airflow: Pass purified, charcoal-filtered air over the insects at a controlled flow rate (e.g., 100-200 mL/min).

-

Trapping: The effluent air is passed through a trap containing an adsorbent material (e.g., Porapak Q or Tenax) to capture the volatile compounds.

-

Elution: The trapped compounds are then eluted from the adsorbent using a small volume of a suitable solvent, such as hexane or diethyl ether.

Analytical Workflow for Identification

The definitive identification of (3Z)-3-Decen-1-ol, acetate relies on a combination of gas chromatography with electrophysiological and mass spectrometric detection.

Caption: Workflow for the identification of insect semiochemicals.

Protocol 3: Gas Chromatography-Electroantennography (GC-EAD)

This powerful technique identifies which compounds in a complex mixture are detected by the insect's antenna.

-

System Setup: A gas chromatograph is fitted with a column effluent splitter, directing the separated compounds simultaneously to the GC's detector (e.g., a Flame Ionization Detector - FID) and a prepared insect antenna.

-

Antennal Preparation: An antenna is excised from a male moth and mounted between two electrodes.

-

Analysis: The sample extract is injected into the GC. As volatile compounds elute from the column, the FID records a chemical trace, while the antenna preparation generates an electrical signal (an electroantennogram, or EAG) in response to any compound it detects.

-

Data Interpretation: Peaks in the FID chromatogram that correspond in time with a depolarization event in the EAG signal are identified as biologically active.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical structure of the active compounds identified by GC-EAD.

-

Sample Analysis: The insect extract is injected into the GC-MS system.

-

Separation and Fragmentation: The GC separates the components of the mixture, and as each component elutes, it enters the mass spectrometer, where it is ionized and fragmented.

-

Mass Spectrum: The mass spectrometer records the mass-to-charge ratio of the fragments, producing a characteristic mass spectrum for each compound.

-

Identification: The mass spectrum and GC retention time of the unknown compound are compared to those of a synthetic standard and to libraries of known compounds for positive identification.

Synthesis and Behavioral Bioassays

Confirmation of the role of a putative pheromone component requires the synthesis of a pure standard and subsequent testing in behavioral bioassays. A concise synthesis of (3Z)-dodecen-12-olide, a related pheromone, has been described and similar principles can be applied[7]. Once synthesized, the compound can be tested in olfactometers or field traps to confirm its attractiveness to male moths[8].

Functional Role in Insect Behavior

(3Z)-3-Decen-1-ol, acetate serves as a critical long-range attractant, guiding males towards a potential mate. The response of the male is often highly dependent on the correct isomeric ratio and the presence of other minor compounds in the pheromone blend. These synergistic or, in some cases, inhibitory interactions create a species-specific signal that is essential for reproductive success. The perception of this compound, often in concert with host-plant volatiles, can trigger a cascade of behaviors in the receiving insect, from upwind flight to courtship displays[9][10].

Conclusion and Future Directions

(3Z)-3-Decen-1-ol, acetate is a confirmed semiochemical in at least two species of case-bearer moths and its biosynthetic pathway can be inferred from established biochemical principles. The methodologies for its study are well-defined, relying on a combination of meticulous collection techniques and powerful analytical instrumentation.

Future research should focus on:

-

Expanding the Taxonomic Scope: Screening a wider range of insect species, particularly within the Lepidoptera, for the presence and activity of this compound.

-

Elucidating Biosynthetic Pathways: Using transcriptomic and proteomic approaches to identify the specific enzymes involved in the biosynthesis of (3Z)-3-Decen-1-ol, acetate.

-

Applications in Pest Management: Investigating the potential of this compound for use in monitoring and mating disruption programs for pest species.

The study of specific semiochemicals like (3Z)-3-Decen-1-ol, acetate not only enhances our understanding of insect chemical ecology but also provides valuable tools for the development of environmentally benign pest management strategies.

References

-

J. H. D. Solomon, R. L. Holloway, P. M. Solomon, J. D. Solomon. (1978). (Z,E)-3,5-Tetradecadien-1-ol acetate sex attractant for the carpenterworm moth, prionoxystus robiniae (peck) (Lepidoptera: Cossidae). ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. MDPI. Retrieved from [Link]

-

The Pherobase. (n.d.). Semiochemical compound: (Z)-3-Decenyl acetate | C12H22O2. The Pherobase. Retrieved from [Link]

-

Semantic Scholar. (n.d.). (Z,E)-3,5-Tetradecadien-1-ol acetate sex attractant for the carpenterworm moth,prionoxystus robiniae (peck) (Lepidoptera: Cossidae). Semantic Scholar. Retrieved from [Link]

-

PubMed Central. (2023). A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice. PubMed Central. Retrieved from [Link]

-

PubMed. (2013). Intermittent Exposure to Traces of Green Leaf Volatiles Triggers the Production of (Z)-3-hexen-1-yl Acetate and (Z). PubMed. Retrieved from [Link]

-

ResearchGate. (2013). Intermittent exposure to traces of green leaf volatiles triggers the production of ( Z )-3-hexen-1-yl acetate and ( Z ). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Decen-1-ol, 1-acetate, (3Z)-. PubChem. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Decen-1-ol, acetate, (Z)-. NIST WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 3-Decen-1-ol, acetate, (3Z)-. LookChem. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Decen-1-ol, acetate, (Z)-. NIST WebBook. Retrieved from [Link]

-

Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Jaydev Chemical Industries. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Decen-1-ol, acetate, (Z)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2014). (Z)-3-hexenyl acetate and 1-undecanol increase male attraction to sex pheromone trap in Grapholita molesta (Busck) (Lepidoptera: Tortricidae). ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). A background of (Z)-3-hexenyl acetate, linalool, eucalyptol or (E)-2-hexenal modifies the firing activity of Z7-ORNs and their responses to pheromone. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The detection of toxic substances in entomological specimens. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Synthesis of (3 Z )-Dodecen-12-olide, Pheromone Component of the Emerald Ash Borer. ResearchGate. Retrieved from [Link]

-

M. O. Szelényi. (n.d.). VOLATILE COLLECTION, PERCEPTION, AND BEHAVIOUR – THREE ASPECTS OF INSECT CHEMICAL ECOLOGICAL STUDIES. MATER PhD. Retrieved from [Link]

-

ResearchGate. (n.d.). Multiresidue Analysis of Insecticides in Soil by Gas Chromatography with Electron-capture Detection and Confirmation by Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]

Sources

- 1. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 2. 3-Decen-1-ol, 1-acetate, (3Z)- | C12H22O2 | CID 5363204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Decen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. Semiochemical compound: (Z)-3-Decenyl acetate | C12H22O2 [pherobase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. phd.mater.uni-mate.hu [phd.mater.uni-mate.hu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthetic Pathway of (Z)-3-Decenyl Acetate in Moths

Abstract: Insect chemical communication is a cornerstone of their ecological success, with sex pheromones playing a pivotal role in reproductive strategies. The majority of moth sex pheromones are Type I pheromones, C10-C18 fatty acid derivatives characterized by specific chain lengths, degrees of unsaturation, and a terminal functional group.[1] This guide provides an in-depth technical exploration of the biosynthetic pathway of a representative Type I pheromone, (Z)-3-Decenyl acetate. This C10 acetate is a known pheromone component for several moth species, including the Goat Moth, Cossus cossus.[2][3] We will dissect the multi-step enzymatic cascade, from common fatty acid precursors to the final active semiochemical. This document synthesizes current knowledge, explains the causality behind biochemical transformations, details key experimental protocols for pathway elucidation, and provides visual diagrams to clarify complex processes, serving as a vital resource for researchers in chemical ecology, biochemistry, and drug development.

Introduction to Moth Pheromone Biosynthesis

Female moths synthesize and release species-specific blends of volatile compounds from specialized abdominal pheromone glands to attract conspecific males for mating.[4] These chemical signals, effective over long distances, are typically produced through pathways that modify common fatty acids. The biosynthesis of these pheromones is a highly regulated and precise process, involving a suite of enzymes that act in a coordinated fashion to produce a final, structurally unique product.[4][5]

The biosynthesis of Type I pheromones, which includes alcohols, aldehydes, and acetate esters, generally follows a canonical sequence of enzymatic reactions:

-

De novo fatty acid synthesis: Production of saturated C16 (palmitic) or C18 (stearic) acyl-CoA precursors.

-

Desaturation: Introduction of one or more double bonds at specific positions by fatty acyl-CoA desaturases (FADs).

-

Chain-shortening or Elongation: Modification of the carbon chain length, typically through limited β-oxidation.

-

Reduction: Conversion of the fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR).

-

Terminal Modification: Acetylation of the alcohol to an acetate ester by an acetyl-CoA: fatty alcohol acetyltransferase (ACT) or oxidation to an aldehyde.

(Z)-3-Decenyl acetate is a C10 monounsaturated acetate ester. Its biosynthesis presents a fascinating case study, requiring significant chain-shortening and a less common desaturation step to achieve its final structure. Understanding this pathway not only provides fundamental insights into insect biochemistry but also opens avenues for biotechnological production of these compounds for use in sustainable pest management strategies.[6]

The General Enzymatic Cascade for Type I Pheromones

The production of the vast diversity of moth pheromones from a limited set of precursors is a testament to the specificity and combinatorial action of the biosynthetic enzymes. The general pathway illustrates how different classes of enzymes work in sequence to build the final active molecule.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway and identifying the specific genes involved requires a combination of analytical chemistry, molecular biology, and functional genomics.

Protocol: Pheromone Gland Extraction and GC-MS Analysis

Causality: This protocol is the foundational step to identify and quantify the final pheromone components and potential fatty acid intermediates present in the gland. Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural identification and quantification. [7] Methodology:

-

Gland Dissection: Anesthetize a virgin female moth during its peak calling period (typically during the scotophase). Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland. [8]2. Solvent Extraction: Immediately place the dissected gland into a 2 mL glass vial containing a precise volume (e.g., 50 µL) of high-purity hexane with a known amount of an internal standard (e.g., hexadecyl acetate). [2][9]3. Extraction: Gently crush the gland against the vial wall with a clean glass rod. Allow the extraction to proceed for at least 30 minutes at room temperature. [8]4. Derivatization (for Fatty Acids): To analyze non-volatile fatty acid precursors, evaporate the hexane extract and treat with a methylating agent (e.g., BF₃-methanol) to convert fatty acids to their more volatile fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Inject 1 µL of the extract (or derivatized extract) into the GC-MS.

-

GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or DB-23).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250°C and hold for 10 minutes. [10] * MS Parameters: Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 35-450. [10]6. Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of authentic synthetic standards and libraries (e.g., NIST). Quantify components by comparing their peak areas to that of the internal standard.

-

Protocol: Functional Characterization of a Candidate Desaturase in Yeast

Causality: Once candidate desaturase genes are identified from pheromone gland transcriptome sequencing, their function must be verified. Heterologous expression in an organism that lacks the endogenous machinery, such as the yeast Saccharomyces cerevisiae, provides a self-validating system to confirm the enzyme's specific activity. [11][12][13] Methodology:

-

Gene Cloning: Amplify the full open reading frame (ORF) of the candidate desaturase gene from pheromone gland cDNA using PCR. Clone the ORF into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain. A strain deficient in its own desaturase (e.g., ole1Δ) can be used to reduce background noise. [11]3. Culture and Induction:

-

Grow a starter culture of the transformed yeast overnight in a selective synthetic complete medium lacking uracil (SC-Ura) with 2% raffinose as the carbon source.

-

Dilute the starter culture into 10 mL of fresh induction medium (SC-Ura with 1% raffinose and 2% galactose) to an OD₆₀₀ of 0.4. [14] * Add the potential fatty acid precursor (e.g., methyl decanoate for a C10 pathway) to the medium to a final concentration of 1 mM.

-

Incubate at 30°C with shaking for 48-72 hours to allow for gene expression and substrate conversion.

-

-

Lipid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform a total lipid extraction and saponification using methanolic NaOH.

-

Methylate the resulting free fatty acids to FAMEs using BF₃-methanol.

-

Extract the FAMEs with hexane and analyze by GC-MS as described in Protocol 4.1.

-

-

Validation: A functional desaturase will convert the supplemented saturated precursor into a new, unsaturated product. The appearance of a peak corresponding to the expected product (e.g., methyl (Z)-3-decenoate) in the induced culture, which is absent in control cultures (empty vector), confirms the enzyme's specific desaturase activity.

Sources

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. Sex pheromone components of the European goat moth,Cossus cossus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semiochemical compound: (Z)-3-Decenyl acetate | C12H22O2 [pherobase.com]

- 4. ent.iastate.edu [ent.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterologous expression of Mucor rouxii delta(12)-desaturase gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and characterization of an animal delta(12) fatty acid desaturase gene by heterologous expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

role of (Z)-3-Decenyl acetate in insect chemical ecology

An In-depth Technical Guide to the Role of (Z)-3-Decenyl Acetate in Insect Chemical Ecology

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

(Z)-3-Decenyl acetate (CAS No. 81634-99-3) is a C12 unsaturated ester that serves as a critical, yet multifaceted, semiochemical in the chemical ecology of various insect orders. While broadly identified as a sex pheromone component for numerous Lepidoptera species, its most extensively characterized role is that of a kairomone, guiding the host-finding behavior of the Ethiopian fruit fly, Dacus ciliatus. This guide provides a comprehensive technical overview of (Z)-3-Decenyl acetate, synthesizing current knowledge on its biosynthesis, olfactory perception, and behavioral significance. We detail the established methodologies for its study, including electrophysiological and behavioral assays, and explore its potential applications in integrated pest management (IPM) strategies. This document is intended to serve as a foundational resource for researchers investigating insect chemosensation and developing novel semiochemical-based pest control solutions.

Introduction to (Z)-3-Decenyl Acetate

(Z)-3-Decenyl acetate is a fatty acid-derived volatile organic compound. Its chemical structure, characterized by a 10-carbon chain with a cis double bond at the third position and an acetate functional group, places it within a common class of insect semiochemicals. These molecules are typically produced endogenously by insects as pheromones or exogenously by plants as kairomones. The Pherobase database lists (Z)-3-Decenyl acetate as a pheromone for species such as the goat moth, Cossus cossus, and as an attractant for a wide range of casebearer moths (family Coleophoridae)[1]. However, the most detailed functional elucidation comes from its role as a key host-plant volatile. Research has demonstrated that it is one of the primary attractants for the Ethiopian fruit fly, Dacus ciliatus, emanating from ripe melons (Cucumis melo), a primary host[2][3]. This dual functionality underscores the compound's significance in mediating both intraspecific (pheromone) and interspecific (kairomone) interactions.

Biosynthesis and Origin

The presence of (Z)-3-Decenyl acetate in both insects and plants points to distinct biosynthetic origins.

Endogenous Biosynthesis in Insects (Hypothesized Pheromone Pathway)

While the specific enzymatic pathway for (Z)-3-Decenyl acetate has not been elucidated in a particular insect, a robust, generalized pathway for moth sex pheromones of this type can be proposed based on extensive research into related compounds[4][5][6]. The process begins with de novo fatty acid synthesis and proceeds through a series of modifications:

-

Fatty Acid Synthesis: Acetyl-CoA and malonyl-CoA are used to build saturated fatty acid precursors, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18).

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a defined position. To achieve a double bond at the Δ3 position in a C10 acid, the pathway likely involves desaturation of a longer-chain precursor followed by chain shortening. For instance, a Δ11-desaturase acting on a C14 acid, followed by two rounds of chain shortening, is a plausible route.

-

Chain Shortening: A controlled version of peroxisomal β-oxidation removes two-carbon units from the fatty acyl-CoA precursor to achieve the correct C10 chain length[5].

-

Reduction: The carboxyl group of the resulting (Z)-3-decenoic acid is reduced to a primary alcohol, (Z)-3-decenol, by a fatty acyl-CoA reductase (FAR).

-

Acetylation: The final step is the esterification of the alcohol with an acetyl group from acetyl-CoA, catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AAT), to yield (Z)-3-Decenyl acetate[4].

Exogenous Origin in Plants (Kairomone)

In plants such as melon, (Z)-3-Decenyl acetate is a component of the fruit's volatile bouquet. It is classified as a Green Leaf Volatile (GLV), which are typically synthesized via the lipoxygenase (LOX) pathway from polyunsaturated fatty acids like linoleic or linolenic acid[7]. While the specific route to the C10 acetate is less common than the C6 GLVs (e.g., (Z)-3-hexenyl acetate), it follows the same fundamental steps of fatty acid oxygenation and subsequent cleavage.

Olfactory Perception and Signal Transduction

The detection of (Z)-3-Decenyl acetate by an insect antenna is a multi-step process involving a suite of specialized proteins that ensure both sensitivity and specificity.

-

Binding and Transport: Odorant molecules enter the aqueous sensillum lymph through pores in the sensillar cuticle. Here, they are encapsulated by Pheromone-Binding Proteins (PBPs) or general Odorant-Binding Proteins (OBPs)[8]. These proteins solubilize the hydrophobic acetate and transport it to the neuronal membrane.

-

Receptor Activation: The OBP-ligand complex interacts with a specific Olfactory Receptor (OR) housed in the dendritic membrane of an Olfactory Sensory Neuron (OSN). The OR forms a heterodimeric complex with a highly conserved co-receptor (Orco), which functions as a ligand-gated ion channel[9].

-

Signal Transduction: Binding of (Z)-3-Decenyl acetate to its cognate OR induces a conformational change, opening the Or/Orco ion channel and causing an influx of cations. This depolarizes the neuron, generating a receptor potential that, if it reaches the threshold, triggers a cascade of action potentials.

-

Signal Termination: To maintain temporal resolution and prevent sensory adaptation, the signal must be rapidly terminated. This is accomplished by Odorant Degrading Enzymes (ODEs), particularly Carboxyl/Cholinesterases (CCEs), which are present in the sensillum lymph and hydrolyze the acetate ester into its less active alcohol and acid components[10].

Behavioral Responses and Ecological Significance

The role of (Z)-3-Decenyl acetate varies significantly depending on the insect species and ecological context.

Kairomonal Role in Dacus ciliatus

The most well-documented role for (Z)-3-Decenyl acetate is as a kairomone for the Ethiopian fruit fly, Dacus ciliatus. It is a key component of the volatile profile of ripe Galia melons, a preferred host. Studies using gas chromatography coupled with electroantennographic detection (GC-EAD) confirmed that this compound elicits strong antennal responses in both male and female flies[2][3]. Subsequent behavioral assays demonstrated its function as an attractant.

Table 1: Summary of Electrophysiological and Behavioral Responses of Dacus ciliatus to (Z)-3-Decenyl Acetate

| Assay Type | Dosage Range | Observed Response | Citation(s) |

|---|---|---|---|

| Electroantennography (EAG) | 100 ng - 10 µg | Dose-dependent increase in antennal depolarization in both sexes. | [2][3] |

| Behavioral Bioassay | 0.5 µg - 1 µg | Significant attraction of both male and female flies. | [2][3] |

| Blend Experiments | Equal Proportions | Highly attractive as part of a 4- or 5-component acetate blend. |[2] |

This evidence strongly supports that D. ciliatus uses (Z)-3-Decenyl acetate as a reliable cue to locate suitable host fruits for feeding and oviposition.

Pheromonal Role in Lepidoptera

In contrast to its defined role in D. ciliatus, the function of (Z)-3-Decenyl acetate in Lepidoptera is broader but less detailed. It is listed as a pheromone or attractant for dozens of species, primarily within the families Coleophoridae, Cossidae, and Noctuidae.

Table 2: Selected Lepidopteran Species Utilizing (Z)-3-Decenyl Acetate

| Species | Family | Common Name | Functional Class | Citation(s) |

|---|---|---|---|---|

| Coleophora auricella | Coleophoridae | - | Attractant | [1] |

| Coleophora viminetella | Coleophoridae | - | Pheromone | [1] |

| Cossus cossus | Cossidae | Goat Moth | Pheromone | [1] |

| Eustrotia uncula | Noctuidae | Silver Hook | Pheromone | [1] |

| Depressaria olerella | Oecophoridae | - | Attractant |[1] |

For most species in Table 2, the "Attractant" designation comes from field trapping studies where males were captured in traps baited with this compound. The "Pheromone" designation implies it has been identified from female gland extracts. However, detailed behavioral analyses to confirm its precise role (e.g., long-range attraction vs. close-range courtship) are often lacking.

Methodologies for Studying (Z)-3-Decenyl Acetate

Investigating the role of a semiochemical like (Z)-3-Decenyl acetate requires a combination of chemical, electrophysiological, and behavioral techniques.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

This is the primary technique for identifying which compounds in a complex blend (e.g., from a melon or a moth pheromone gland) are biologically active.

Protocol:

-

Sample Collection: Volatiles are collected from the source (e.g., ripe melon headspace, solvent extract of a female moth's pheromone gland) using Solid Phase Microextraction (SPME) or solvent extraction.

-

GC Separation: The extract is injected into a gas chromatograph (GC), where individual compounds are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split. Approximately 50% goes to the GC's conventional detector (e.g., Flame Ionization Detector [FID] or Mass Spectrometer [MS]) for chemical identification.

-

Antennal Preparation: The other 50% is directed over an isolated insect antenna, which is mounted between two electrodes to measure its electrical potential.

-

Simultaneous Recording: The output from the GC detector and the electrical signal from the antenna are recorded simultaneously. A peak in the antennal recording (a depolarization) that aligns with a peak on the GC chromatogram indicates that the insect's antenna is responding to that specific compound.

Behavioral Assays (Y-Tube Olfactometer)

Once an active compound is identified, its behavioral effect (attraction, repulsion, or no effect) must be confirmed. The Y-tube olfactometer is a standard laboratory tool for this purpose.

Protocol:

-

Apparatus Setup: A Y-shaped glass tube is placed in a controlled environment with uniform lighting and airflow. Purified, humidified air is pushed through each of the two arms and exits through the base.

-

Stimulus Application: A filter paper treated with a precise dose of synthetic (Z)-3-Decenyl acetate in a solvent is placed in one arm's airline (the "treatment" arm). A filter paper with solvent only is placed in the other arm (the "control" arm).

-

Insect Introduction: A single insect is released at the base of the Y-tube.

-

Observation: The insect is given a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms.

-

Data Analysis: The experiment is replicated with many individuals (e.g., n=50). The number of insects choosing the treatment arm versus the control arm is compared using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference.

Applications in Integrated Pest Management (IPM)

The identification of (Z)-3-Decenyl acetate as a key attractant for D. ciliatus opens avenues for its use in IPM.

-

Monitoring: Baited traps can be used to monitor for the presence, distribution, and population density of the pest. This is crucial for early detection of invasive populations and for timing control measures[11][12].

-

Mass Trapping / Lure-and-Kill: Deploying a high density of traps can remove a significant number of individuals from the population. Alternatively, the attractant can be combined with an insecticide in a "lure-and-kill" station, which attracts the pest to a lethal source, minimizing broad-spectrum pesticide application[13].

The efficacy of a lure is highly dependent on its dosage and the presence of synergistic or inhibitory compounds.

Table 3: Illustrative Field Data on the Effect of Lure Composition on Trap Capture (Hypothetical)

| Lure Composition | Mean Male Moths Captured / Trap / Week |

|---|---|

| (Z)-3-Decenyl acetate (100 µg) | 35 ± 8 |

| (Z)-3-Decenyl acetate (1000 µg) | 12 ± 4 (Inhibition at high dose) |

| (Z)-3-Decenyl acetate (100 µg) + Synergist X (10 µg) | 78 ± 12 |

| Synergist X (10 µg) | 2 ± 1 |

This table presents hypothetical data to illustrate common principles in pheromone trapping, such as dose-dependency and synergism, which would need to be determined experimentally for any target species.

Conclusion and Future Directions

(Z)-3-Decenyl acetate is a significant semiochemical whose role is context-dependent. It is a well-validated kairomonal attractant for the pestiferous fruit fly Dacus ciliatus and a putative sex pheromone for a multitude of moth species. This duality makes it a fascinating subject for fundamental research into the evolution of chemical signaling and olfactory receptor tuning.

Future research should focus on:

-

Functional Validation in Lepidoptera: Detailed behavioral studies are needed to confirm the precise pheromonal function of (Z)-3-Decenyl acetate in the many moth species for which it is listed as an attractant.

-

Receptor Identification: Deorphanizing the specific olfactory receptors for this compound in both D. ciliatus and key lepidopteran species will provide invaluable insight into the molecular basis of olfaction.

-

Biosynthetic Pathway Elucidation: Identifying the specific desaturases, reductases, and acetyltransferases responsible for its production in insects could provide novel targets for disrupting pheromone communication.

-

Field Optimization: For D. ciliatus, field trials are needed to optimize lure dosage, identify potential synergists from the host plant volatile blend, and develop effective trapping systems for practical IPM applications.

References

-

Hagström, Å. K., et al. (2021). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering Communications. [Link]

-

Alagarmalai, J., et al. (2009). Dose-dependent attraction of D. ciliatus females to 8 components of melon fruit volatiles. ResearchGate. [Link]

-

Alagarmalai, J., et al. (2009). Identification of host attractants for the ethiopian fruit fly, Dacus ciliatus loew. PubMed. [Link]

-

El-Sayed, A. M. (2024). Semiochemical compound: (Z)-3-Decenyl acetate. The Pherobase: Database of Pheromones and Semiochemicals. [Link]

-

Nestel, D., et al. (2009). Identification of Host Attractants for the Ethiopian Fruit Fly, Dacus ciliatus Loew. Journal of Chemical Ecology. [Link]

-

Doolittle, R. E., & Solomon, J. D. (1986). Stereoselective synthesis of (Z,E)-3,5-tetradecadienyl acetate... and effect of isomers... on its attractiveness. Journal of Chemical Ecology. [Link]

-

Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. PubMed. [Link]

-

Jurenka, R. A. (1996). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate. Iowa State University Entomology Publications. [Link]

-

Liénard, M. A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana.... Journal of Chemical Ecology. [Link]

-

EPPO. Dacus ciliatus. EPPO Global Database. [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology. [Link]

-

Ascolese, S., et al. (2025). First record of the invasive fruit fly Dacus ciliatus Loew (Diptera: Tephritidae) in Italy. BioInvasions Records. [Link]

-

Yu, H., et al. (2015). (Z)-3-hexenyl acetate and 1-undecanol increase male attraction to sex pheromone trap in Grapholita molesta. ResearchGate. [Link]

-

Slone, J. D., et al. (2017). Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones. eScholarship. [Link]

-

Park, K. C., et al. (2020). Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona discoideus. ResearchGate. [Link]

-

Fleischer, J., et al. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience. [Link]

-

Kurtovic, A., et al. (2007). A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila. PMC. [Link]

-

Reed, D. W., & Chisholm, M. D. (1985). Field Trapping of three Epinotia Species With (Z,Z)-7,9-dodecadienyl Acetate. Journal of Chemical Ecology. [Link]

-

Priesner, E., & Baltensweiler, W. (1987). Modification of pheromonal behaviour in wild Coleophora laricella male moths by (Z)‐5‐decenyl acetate, an attraction‐inhibitor. Journal of Applied Entomology. [Link]

-

Yu, X., et al. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. PMC. [Link]

-

Scieuzo, C., et al. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. PMC. [Link]

-

Ando, T. Pheromone Database (Compact size). Ando Lab. [Link]

-

Svatoš, A., et al. (2021). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella... and Its Role in Courtship Behavior. MDPI. [Link]

-

Zeng, L., et al. (2024). Mechanism mediating the biosynthesis of the anti-insect volatile (Z)-3-hexenyl acetate in Acacia confusa Merr.... PMC. [Link]

-

D'Auria, J. C., et al. (2023). The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. PMC. [Link]

-

The Pherobase. Pheromones and Semiochemicals of genus, Coleophora. [Link]

Sources

- 1. Semiochemical compound: (Z)-3-Decenyl acetate | C12H22O2 [pherobase.com]

- 2. Identification of host attractants for the ethiopian fruit fly, Dacus ciliatus loew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ent.iastate.edu [ent.iastate.edu]

- 5. d-nb.info [d-nb.info]

- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 9. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gd.eppo.int [gd.eppo.int]

- 12. reabic.net [reabic.net]

- 13. researchgate.net [researchgate.net]

The Unforeseen Synergist: A Technical Guide to the Discovery and Significance of (Z)-3-Decenyl Acetate as a Lepidopteran Pheromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, identification, synthesis, and biological significance of (Z)-3-decenyl acetate as a key semiochemical in Lepidoptera. While not typically a primary sex attractant, its role as a potent synergist in the pheromone blend of species such as the European goat moth, Cossus cossus, underscores the complexity of insect chemical communication. This document details the pivotal analytical techniques, including electroantennography (EAG) and gas chromatography-mass spectrometry (GC-MS), that were instrumental in its identification. Furthermore, it provides in-depth, step-by-step protocols for the chemical synthesis of (Z)-3-decenyl acetate and for behavioral bioassays to validate its activity. A proposed biosynthetic pathway is also discussed, grounding the molecule's origins in the broader context of fatty acid metabolism in insects. This guide serves as an in-depth resource for researchers in chemical ecology, pest management, and drug development, offering both foundational knowledge and practical methodologies.

Introduction: The Nuances of Chemical Communication in Lepidoptera

The intricate world of insect communication is largely mediated by a sophisticated language of chemical cues known as semiochemicals. Among these, sex pheromones are paramount, orchestrating the complex behaviors of mate location and recognition, often over vast distances. For decades, the "lock and key" model, where a single, species-specific compound elicits a complete behavioral response, dominated the understanding of lepidopteran pheromones. However, ongoing research has revealed a far more nuanced reality, where multi-component blends, including major constituents and a suite of minor or trace compounds, are often necessary for optimal attraction and reproductive isolation.

Lepidopteran pheromones are predominantly derived from fatty acid metabolism, resulting in a diverse array of straight-chain unsaturated alcohols, aldehydes, and their corresponding acetate esters.[1] The specificity of a pheromone blend is determined by the precise combination of these components, their relative ratios, and the stereochemistry of their double bonds.[2] Even subtle changes in this blend can lead to a complete loss of attraction or, in some cases, attract competing species.

This guide focuses on a particularly intriguing molecule in the lepidopteran pheromone lexicon: (Z)-3-decenyl acetate. Its discovery challenges the simplistic view of pheromone action, highlighting the critical role of synergistic compounds that, while not attractive on their own, can dramatically amplify the response to the primary attractant. The story of (Z)-3-decenyl acetate is a compelling case study in the meticulous process of pheromone identification, from initial observations of insect behavior to the rigorous chemical analysis and synthesis required to unlock the secrets of this potent semiochemical.

The Seminal Discovery in Cossus cossus

The European goat moth, Cossus cossus, a significant pest of various hardwood trees, became the focal point for the discovery of (Z)-3-decenyl acetate's pheromonal activity. In a landmark 1983 study, Capizzi and his colleagues embarked on the task of identifying the female-produced sex pheromone of this species.[3] Their findings would not only elucidate the primary attractant but also reveal the unexpected importance of a compound not even present in the female's own secretions.

Initial Pheromone Gland Analysis

The initial investigation involved the extraction and analysis of pheromone glands from virgin female C. cossus moths. Using a combination of gas chromatography (GC) and mass spectrometry (MS), the researchers identified a blend of several compounds, with (Z)-5-dodecenyl acetate being the most abundant component, accounting for approximately 66% of the total blend.[3] Other identified compounds included decyl acetate, (Z)-5-dodecenol, dodecyl acetate, (Z)-5-tetradecenyl acetate, tetradecyl acetate, and hexadecyl acetate.

The Electroantennography Anomaly

Electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to olfactory stimuli, was employed to assess the physiological activity of the identified compounds. As expected, the male C. cossus antennae exhibited the strongest response to the major component, (Z)-5-dodecenyl acetate. However, the EAG screening also yielded a surprising result: a strong antennal response was recorded for (Z)-3-decenyl acetate, a compound that was conspicuously absent in the analyses of the female pheromone gland extracts.[3] This finding suggested that while not produced by the female, the male moth possessed highly sensitive receptors for this specific molecule.

Field Trials: Unveiling the Synergist

The true significance of (Z)-3-decenyl acetate was revealed through a series of field trapping experiments. The researchers tested the attractiveness of various synthetic blends to male C. cossus moths. Traps baited with (Z)-5-dodecenyl acetate alone showed a baseline level of attraction. However, when (Z)-3-decenyl acetate was added to the lure, the number of captured males increased significantly.[3] This synergistic effect was observed when (Z)-3-decenyl acetate was combined with (Z)-5-dodecenyl acetate alone, as well as in a ternary blend with (Z)-5-tetradecenyl acetate.[3] This demonstrated conclusively that (Z)-3-decenyl acetate, while not a primary attractant, acts as a powerful synergist, amplifying the attractiveness of the primary pheromone components.

The discovery in Cossus cossus established (Z)-3-decenyl acetate as a critical, albeit unconventional, component in the chemical communication of this species and paved the way for its identification in other Lepidoptera.

Analytical Chemistry: The Identification Workflow

The identification of a novel pheromone component like (Z)-3-decenyl acetate is a multi-step process that relies on the integration of several powerful analytical techniques. The workflow is designed to first detect biologically active compounds and then to elucidate their precise chemical structures.

}

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector.

Experimental Protocol: GC-EAD Analysis

-

Sample Injection: A hexane extract of the female pheromone gland is injected into the GC.

-

Chromatographic Separation: The components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar column (e.g., DB-5) is often used for initial screening.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a standard GC detector (e.g., a Flame Ionization Detector or FID), while the other is passed over a prepared insect antenna.

-

Antennal Preparation: A male moth's antenna is excised and mounted between two electrodes. The electrodes are connected to a high-impedance amplifier to record the electrical potential across the antenna.

-

Signal Recording: The signals from both the GC detector and the EAG amplifier are recorded simultaneously.

-

Data Analysis: Peaks in the GC chromatogram that correspond in time to a significant depolarization in the EAG signal indicate the presence of an electrophysiologically active compound.

In the case of Cossus cossus, this technique would have shown a strong EAG response at the retention time corresponding to (Z)-3-decenyl acetate, even if the corresponding peak in the FID was below the detection limit in the gland extract.

Gas Chromatography-Mass Spectrometry (GC-MS)

Once a biologically active compound is detected via GC-EAD, GC-MS is used to determine its molecular weight and fragmentation pattern, providing crucial clues to its structure.

Table 1: GC-MS Data for (Z)-3-Decenyl Acetate

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [4] |

| Molecular Weight | 198.30 g/mol | [4] |

| Kovats Retention Index (non-polar column) | 1330 - 1389 | [4] |

| Key Mass Spectral Fragments (m/z) | ||

| 41 | C₃H₅⁺ | [NIST] |

| 43 | CH₃CO⁺ | [NIST] |

| 54 | C₄H₆⁺ | [NIST] |

| 55 | C₄H₇⁺ | [NIST] |

| 61 | CH₃COOH₂⁺ | [NIST] |

| 67 | C₅H₇⁺ | [NIST] |

| 68 | C₅H₈⁺ | [NIST] |

| 81 | C₆H₉⁺ | [NIST] |

| 82 | C₆H₁₀⁺ | [NIST] |

| 138 | M-60 (Loss of acetic acid) | [NIST] |

Note: Kovats retention indices are system-dependent and can vary based on the specific column and conditions used.[5]

The mass spectrum of an acetate ester like (Z)-3-decenyl acetate is characterized by a prominent peak at m/z 61, corresponding to protonated acetic acid, and the loss of 60 amu (acetic acid) from the molecular ion. The pattern of hydrocarbon fragments in the lower mass range provides information about the carbon chain.

Confirmation with Synthetic Standards

The definitive identification of a pheromone component requires a comparison of its analytical data (mass spectrum and retention times on multiple GC columns of different polarities) with that of a chemically synthesized, authentic standard. The synthetic standard is also used in EAG and behavioral bioassays to confirm that it elicits the same biological response as the natural compound.

Chemical Synthesis of (Z)-3-Decenyl Acetate

The unambiguous confirmation of a pheromone's structure and the ability to conduct detailed biological assays and field trials depend on the availability of a pure, synthetic standard. The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for creating the (Z)-double bond found in (Z)-3-decenyl acetate with high stereoselectivity.[6]

}

Experimental Protocol: Synthesis of (Z)-3-Decenyl Acetate

This protocol is a representative example based on established Wittig reaction procedures for similar (Z)-alkenyl acetates.[7][8]

Part 1: Preparation of (3-Hydroxypropyl)triphenylphosphonium bromide

-

Combine 3-bromo-1-propanol (1 equivalent) and triphenylphosphine (1.05 equivalents) in a round-bottom flask with anhydrous acetonitrile.

-

Reflux the mixture with stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the phosphonium salt.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the phosphonium salt.

Part 2: Wittig Reaction to form (Z)-3-Decen-1-ol

-

In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium methylsulfinyl carbanion by reacting sodium hydride (2 equivalents) with anhydrous dimethyl sulfoxide (DMSO) at 70-75 °C until the evolution of hydrogen ceases.

-

Cool the resulting solution to room temperature and add anhydrous tetrahydrofuran (THF).

-

Add the (3-hydroxypropyl)triphenylphosphonium bromide (1 equivalent) to the base solution at room temperature and stir for 15-20 minutes to form the dark red ylide solution.

-

Cool the ylide solution to 0 °C in an ice bath.

-

Slowly add freshly distilled heptanal (1 equivalent) to the ylide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by pouring it into ice-water and extract the product with hexane or diethyl ether (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate (Z)-3-decen-1-ol.

Part 3: Acetylation to (Z)-3-Decenyl Acetate

-

Dissolve the purified (Z)-3-decen-1-ol (1 equivalent) in a mixture of pyridine (2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting alcohol.

-

Quench the reaction with water and extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to yield pure (Z)-3-decenyl acetate. The purity and identity should be confirmed by GC-MS and NMR spectroscopy.

Proposed Biosynthetic Pathway

The biosynthesis of lepidopteran sex pheromones typically originates from the common fatty acid precursors, palmitic acid (C16) or stearic acid (C18), through a series of modifications involving desaturases, chain-shortening enzymes (via limited β-oxidation), reductases, and acetyltransferases.[9] While the specific pathway for (Z)-3-decenyl acetate has not been definitively elucidated, a plausible route can be proposed based on known biosynthetic logic in moths.

}

-

Desaturation: The process likely begins with a C16 or C18 saturated fatty acyl-CoA. A specific desaturase, such as a Δ11-desaturase, introduces a double bond at a specific position. For instance, Δ11-desaturation of palmitoyl-CoA (C16) yields (Z)-11-hexadecenoyl-CoA.

-

Chain Shortening: The resulting unsaturated fatty acyl-CoA undergoes a series of controlled, chain-shortening steps, likely through a modified β-oxidation pathway. Each cycle of this process removes two carbons from the acyl chain. To arrive at a C10 precursor from a C16 intermediate, three cycles of chain shortening would be required.

-

Reduction: The final C10 unsaturated fatty acyl-CoA, in this case, a decenoyl-CoA, is then reduced to the corresponding alcohol, (Z)-3-decen-1-ol, by a fatty acyl reductase (FAR).[1]

-

Acetylation: In the final step, an acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the alcohol, forming the final product, (Z)-3-decenyl acetate.[1]

The production of the (Z)-3 isomer specifically would depend on the starting unsaturated precursor and the number of chain-shortening cycles. For example, if a Δ5-desaturase acted on a C12 precursor, one round of chain shortening would yield a (Z)-3-decenoyl intermediate. The precise enzymes and intermediates are species-specific and represent an active area of research.

Biological Activity and Behavioral Assays

Confirming the behavioral activity of a newly identified pheromone component is the ultimate validation of its biological relevance. This is typically achieved through carefully controlled laboratory and field-based behavioral assays.

Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to observe an insect's upwind flight behavior in response to a pheromone plume.

Experimental Protocol: Wind Tunnel Bioassay

-

Tunnel Setup: A wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) is used with a constant, laminar airflow (e.g., 0.2-0.3 m/s). The tunnel is illuminated with dim red light for nocturnal species. Temperature and humidity are controlled to mimic natural conditions.

-

Pheromone Source: A rubber septum or filter paper is loaded with a precise amount of the synthetic pheromone blend to be tested. This source is placed at the upwind end of the tunnel.